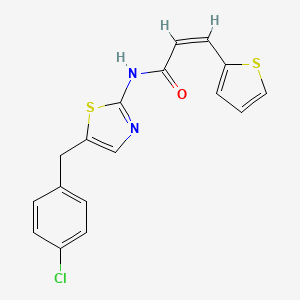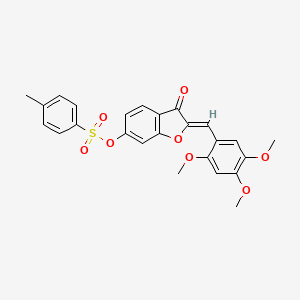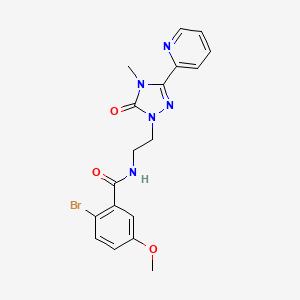![molecular formula C25H23NO4S B2834205 3-(Benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 866725-76-0](/img/structure/B2834205.png)
3-(Benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzenesulfonic acid and is used in the development of Human neutrophil elastase (hNE) inhibitors for the treatment of Acute Respiratory Distress Syndrome (ARDS) . It shows moderate inhibitory activity against hNE .
Synthesis Analysis
The synthesis of this compound involves various benzenesulfonic acid derived compounds which are evaluated as competitive inhibitors of hNE . The synthesis process involves the use of benzenesulfonyl fluoride .Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of quinoline derivatives, revealing their potential in various scientific applications. For instance, the facile synthesis of pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines showcases innovative methodologies in creating complex molecules with potential bioactivity (P. Molina, M. Alajarín, P. Sánchez-Andrada, 1993). Similarly, the design and synthesis of a fluorescent probe for Zn2+ highlight the role of quinoline derivatives in developing sensitive and efficient tools for biological and chemical analysis (Ryosuke Ohshima et al., 2010).
Antimicrobial and Antitubercular Applications
Quinoline derivatives have demonstrated significant antimicrobial and antitubercular activities. The synthesis and evaluation of new quinoxaline-2-carboxylate 1,4-dioxide derivatives revealed their potential as anti-Mycobacterium tuberculosis agents, showing that specific substitutions on the quinoxaline nucleus significantly affect in vitro activity (A. Jaso et al., 2005).
Anticancer Activity
Quinoline derivatives are also being explored for their anticancer properties. Novel heteroaromatic quinols have shown potent and selective antitumor activity against various carcinoma cell lines, suggesting their mechanism of action might involve the disruption of critical cellular pathways (Eng-Hui Chew et al., 2006). Design and synthesis efforts have led to the identification of compounds with promising antileukemia activity, indicating the potential for developing new therapeutic agents (Ying-tsung Lin et al., 2020).
Material Science Applications
In material science, the synthesis and characterization of propeller-shaped mono- to hexacationic quinolinium-substituted benzenes have provided insights into the stereochemical aspects and potential applications of quinoline derivatives in developing new materials with unique properties (Sviatoslav Batsyts et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-3-30-20-13-14-23-22(15-20)25(27)24(31(28,29)21-11-5-4-6-12-21)17-26(23)16-19-10-8-7-9-18(19)2/h4-15,17H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTWYHALJLIFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2834122.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2834124.png)
![2-Amino-6-(3-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2834125.png)
![Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2834126.png)
![3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2834128.png)



![1,3-Dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2834137.png)
![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2834138.png)
![[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate](/img/structure/B2834139.png)

![4-[[(E)-2-Cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2834143.png)
